molecular formula C12H46N8O35S8 B8079564 Sucrosofate ammonium CAS No. 131587-92-3

Sucrosofate ammonium

Cat. No.: B8079564
CAS No.: 131587-92-3
M. Wt: 1119.1 g/mol
InChI Key: LQOAWDYRUPQHRM-QRDGSJRXSA-N
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Description

Sucrosofate ammonium is a chemical compound known for its unique properties and applications in various fields. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, resulting in a highly sulfated molecule. This compound is often used in the pharmaceutical industry due to its protective properties, particularly in the gastrointestinal tract.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sucrosofate ammonium typically involves the sulfation of sucrose. One common method is the reaction of sucrose with chlorosulfonic acid in the presence of an organic base such as pyridine or picoline . This reaction results in the formation of sucrose octasulfate, which can then be neutralized with ammonium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Sucrosofate ammonium undergoes various chemical reactions, including:

    Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze, leading to the release of sulfate ions and the formation of sucrose derivatives.

Common Reagents and Conditions

    Substitution Reactions: These reactions often require the presence of nucleophiles such as amines or alcohols.

    Hydrolysis: This reaction typically occurs in the presence of water and can be accelerated by acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The products depend on the nucleophile used. For example, reacting with an amine can produce an amine-substituted sucrose derivative.

    Hydrolysis: The major products are sulfate ions and partially sulfated sucrose molecules.

Scientific Research Applications

Sucrosofate ammonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for sulfation studies.

    Biology: this compound is employed in studies involving cell protection and as a model compound for studying sulfated polysaccharides.

    Medicine: It is used in the formulation of drugs for treating gastrointestinal disorders due to its protective properties.

    Industry: The compound is used in the production of certain pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sucrosofate ammonium involves its ability to form a protective barrier on mucosal surfaces. This barrier protects the underlying tissue from damage caused by acids, enzymes, and other harmful agents. The compound interacts with proteins and glycoproteins on the mucosal surface, forming a gel-like layer that adheres to the tissue .

Comparison with Similar Compounds

Similar Compounds

    Sucralfate: A similar compound used for treating ulcers, which also forms a protective barrier on mucosal surfaces.

    Sodium Sucrose Octasulfate: Another derivative of sucrose with similar protective properties.

Uniqueness

Sucrosofate ammonium is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity characteristics compared to other sulfated sucrose derivatives. This uniqueness makes it particularly suitable for certain pharmaceutical applications where specific solubility and reactivity profiles are required .

Biological Activity

Sucrosofate ammonium is a compound derived from the reaction between sucrose and ammonium sulfate, characterized by its unique structure that incorporates both saccharide and sulfate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications and drug delivery systems. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is known for its complex structure, which contributes to its biological properties. The presence of sulfate groups enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical formulations. Its chemical formula is represented as C12H22N2O10SC_{12}H_{22}N_2O_10S .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies show that compounds derived from sucrose and ammonium sulfate can inhibit the growth of various bacterial strains. The sulfate groups are believed to play a crucial role in enhancing these antimicrobial effects by disrupting bacterial cell membranes .

Drug Delivery Applications

This compound has been utilized as a component in liposomal drug formulations. For instance, it has been employed as a non-exchangeable trapping agent in the encapsulation of irinotecan (CPT-11), a chemotherapeutic agent. This application demonstrates its ability to enhance drug stability and release profiles under specific conditions, such as light irradiation . The following table summarizes key findings related to its use in drug delivery systems:

Study Compound Application Findings
IrinotecanLiposomal formulationEnhanced serum stability and rapid light-triggered release
CPT-11Nanoliposomal deliverySuperior efficacy in cancer models compared to free drug
Triethylammonium sucrosofateDrug precipitationImproved solubility and bioavailability

Case Studies

  • Liposomal Irinotecan Study : In a study focused on liposomal formulations of irinotecan, researchers found that using this compound as a trapping agent resulted in significantly improved pharmacokinetics and biodistribution of the drug. The liposomes demonstrated enhanced stability in serum and facilitated targeted delivery to tumor sites upon light activation, leading to effective tumor ablation with minimal side effects .
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

  • Enhanced Solubility : The sulfate groups contribute to improved solubility in aqueous environments, which is vital for pharmaceutical applications.
  • Stability in Formulations : this compound enhances the stability of encapsulated drugs, protecting them from hydrolysis and metabolic degradation.
  • Targeted Drug Delivery : Its incorporation into liposomal systems allows for controlled release mechanisms that can be triggered by external stimuli such as light .

Properties

IUPAC Name

octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOAWDYRUPQHRM-QRDGSJRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H46N8O35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1119.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74135-13-0
Record name Sucrosofate ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCROSOFATE AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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